2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride
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Overview
Description
2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride is a useful research compound. Its molecular formula is C7H13ClN2OS and its molecular weight is 208.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
The compound interacts with its target, DNA gyrase, leading to the inhibition of the enzyme . This interaction disrupts the supercoiling process, which is crucial for bacterial DNA replication .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . The disruption of this pathway leads to the cessation of bacterial growth and replication, resulting in the bactericidal effect .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . By inhibiting DNA gyrase, the compound disrupts DNA replication, leading to the death of the bacteria .
Properties
CAS No. |
1332528-60-5 |
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Molecular Formula |
C7H13ClN2OS |
Molecular Weight |
208.71 g/mol |
IUPAC Name |
2-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C7H12N2OS.ClH/c1-6-4-9-7(11-6)5-8-2-3-10;/h4,8,10H,2-3,5H2,1H3;1H |
InChI Key |
JAOXLQLJBDOHOO-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CNCCO.Cl.Cl |
Canonical SMILES |
CC1=CN=C(S1)CNCCO.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.